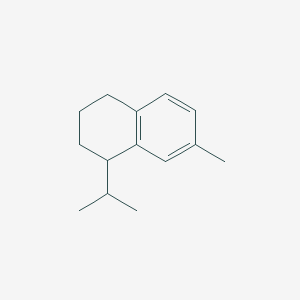

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene

Description

Properties

Molecular Formula |

C14H20 |

|---|---|

Molecular Weight |

188.31 g/mol |

IUPAC Name |

7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3 |

InChI Key |

GAUJPOYKGRVYNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2C(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Catalysts and Conditions

- Catalysts : Raney nickel and palladium on carbon are commonly employed catalysts due to their high activity and selectivity for hydrogenation of aromatic rings.

- Conditions : The reaction is typically conducted under elevated hydrogen pressure (10–50 atm) and moderate temperatures (50–150°C) to optimize conversion and selectivity.

- Solvents : Common solvents include ethanol, tetrahydrofuran, or other inert organic solvents that dissolve the substrate and facilitate hydrogen diffusion.

Reaction Scheme

$$

\text{Substituted Naphthalene} + H_2 \xrightarrow[\text{Raney Ni or Pd/C}]{\text{Pressure, Temp}} \text{1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene}

$$

This hydrogenation reduces the 1,2,3,4 positions of the naphthalene ring, yielding the tetrahydro derivative while maintaining the methyl and isopropyl substituents intact.

Industrial Implementation

In industrial settings, continuous flow hydrogenation reactors are preferred to enhance yield, purity, and scalability. Parameters such as hydrogen flow rate, catalyst loading, and residence time are carefully optimized.

| Parameter | Typical Range | Notes |

|---|---|---|

| Hydrogen Pressure | 10–50 atm | Higher pressure increases rate |

| Temperature | 50–150°C | Avoids over-reduction |

| Catalyst Loading | 5–20 wt% | Depends on substrate concentration |

| Solvent | Ethanol, THF, others | Solubility and safety considerations |

Alkylation of Tetrahydronaphthalene Intermediates

Another preparative route involves the alkylation of tetrahydronaphthalene intermediates to introduce the 7-methyl and 1-(1-methylethyl) substituents.

Friedel-Crafts Alkylation

- Reagents : Alkyl halides or alcohols in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

- Mechanism : Electrophilic aromatic substitution at the 7-position of tetrahydronaphthalene ring.

- Control : Reaction conditions are controlled to prevent polyalkylation or rearrangement.

Reaction Conditions and Yields

| Reagent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Methyl chloride | AlCl3 | 0–25°C | 70–85 | Monosubstitution favored |

| Isopropyl chloride | FeCl3 | 25–50°C | 65–80 | Requires careful control |

Sequential Alkylation

Sequential alkylations can be employed, first introducing the methyl group at position 7, followed by the isopropyl group at position 1, or vice versa, depending on the directing effects and steric hindrance.

Alternative Synthetic Routes

Reduction of 7-Methyl-1-(1-methylethyl)naphthalen-1-ol

An alternative approach involves the reduction of the corresponding naphthalenol derivative:

- Starting Material : 7-methyl-1-(1-methylethyl)-1-naphthalenol.

- Reduction : Catalytic hydrogenation or chemical reduction to saturate the ring and remove the hydroxyl group.

- Catalysts : Raney nickel or palladium catalysts under hydrogen atmosphere.

This method is especially useful when the hydroxyl functionality is a strategic intermediate for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted naphthalene | Raney Ni, Pd/C; H2, 10–50 atm, 50–150°C | High selectivity, scalable | Requires high-pressure equipment |

| Friedel-Crafts Alkylation | Tetrahydronaphthalene | AlCl3, FeCl3; low to moderate temp | Direct substitution, versatile | Possible polyalkylation |

| Reduction of Naphthalenol | 7-methyl-1-(1-methylethyl)-1-naphthalenol | Raney Ni, Pd/C; H2, moderate temp | Useful intermediate route | Requires precursor synthesis |

Research Findings and Optimization

Research over the past decade has focused on improving catalyst efficiency and selectivity, minimizing side reactions, and developing greener solvents and milder conditions. Key findings include:

- Use of supported palladium catalysts with tailored particle sizes enhances selectivity for tetrahydro derivatives.

- Continuous flow hydrogenation systems improve safety and yield compared to batch reactors.

- Alternative Lewis acid catalysts with lower environmental impact are under investigation for Friedel-Crafts alkylation steps.

- Computational studies have elucidated the regioselectivity of alkylation, guiding synthetic planning.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones and other oxidized derivatives.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs in terms of structure, properties, and applications.

Table 1: Structural and Functional Group Comparison

Key Observations:

Saturation and Stability :

- The target compound’s tetrahydro backbone reduces aromaticity compared to fully unsaturated naphthalene, increasing stability against oxidation but retaining some reactivity at the remaining double bonds .

- Octahydro derivatives (e.g., compound) exhibit higher hydrogenation, enhancing hydrophobicity and resistance to thermal degradation .

For example, the isopropyl group in the target compound may hinder access to the aromatic ring compared to simpler methylnaphthalenes . Methoxy-substituted analogs (e.g., compound) introduce polarity, altering solubility and biological activity .

Toxicity and Environmental Impact: Naphthalene derivatives like 1-methylnaphthalene and 2-methylnaphthalene are well-studied for respiratory and hepatic toxicity . Diterpenoid analogs (e.g., methyl dehydroabietate in ) are associated with resinous materials and exhibit lower volatility, suggesting the target compound may persist longer in environmental matrices .

Research Findings and Mechanistic Insights

Natural Product Context :

- The target compound and its analogs (e.g., retene) are detected in ancient organic residues, suggesting roles as biomarkers for plant-derived materials like pine resin or wine storage . Its stability in amphora residues highlights resistance to hydrolysis and microbial degradation .

Synthetic Pathways :

- Similar compounds (e.g., ’s hexahydro derivative) are isolated via microwave-mediated hydrodistillation, indicating the target compound may be accessible through advanced extraction techniques .

Biological Activity

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene (CAS Number: 162708-19-2) is a bicyclic compound belonging to the naphthalene family. Its molecular formula is with a molecular weight of approximately 188.309 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Formula :

- Molecular Weight : 188.309 g/mol

- InChI : InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3

- SMILES : CC(C)C1CCCc2ccc(C)cc12

Antioxidant Activity

Research has indicated that compounds similar to 1,2,3,4-tetrahydro derivatives possess significant antioxidant properties. A study focusing on related naphthalene derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. The presence of methyl and isopropyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalene derivatives has been explored through various in vitro and in vivo models. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes. This suggests that 1,2,3,4-tetrahydro-7-methyl-1-(1-methylethyl)naphthalene may exhibit comparable anti-inflammatory effects .

Antidiabetic Properties

Emerging studies have suggested that certain naphthalene derivatives can modulate glucose metabolism and exhibit antidiabetic properties. The mechanism involves the inhibition of α-amylase and α-glucosidase activities, which are key enzymes in carbohydrate digestion. This action could lead to reduced postprandial blood glucose levels .

Study on Naphthalene Derivatives

A comprehensive study evaluated various naphthalene derivatives for their biological activities. Among these, compounds with structural similarities to 1,2,3,4-tetrahydro derivatives were tested for their antioxidant and anti-inflammatory properties. The results indicated that these compounds significantly inhibited oxidative stress markers and inflammatory mediators in cell cultures .

In Silico Molecular Docking

In silico studies have been conducted to predict the binding affinity of 1,2,3,4-tetrahydro derivatives to specific biological targets involved in inflammation and oxidative stress. The molecular docking studies revealed favorable interactions with COX enzymes and transcription factors associated with inflammation pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antidiabetic Activity |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-7-methyl-naphthalene | Moderate | High | Moderate |

| 1-Methyl-naphthalene | Low | Moderate | Low |

| 1-Isopropyl-naphthalene | High | High | Moderate |

| 7-Methyl-naphthalene | Moderate | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A three-component synthesis system involving naphthalene derivatives has been explored to simplify synthetic pathways and reduce reliance on expensive reagents. For example, parallel solution-phase synthesis allows modular optimization of substituents by varying reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Characterization via GC-MS and NMR is critical to confirm structural fidelity .

Q. How can researchers validate the purity and structural integrity of synthesized 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are essential for verifying molecular weight and stereochemistry. Purity assessment via HPLC with UV-Vis detection (λ = 254 nm) is recommended, with retention time comparisons against standards. Differential scanning calorimetry (DSC) can further confirm crystallinity .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use OECD-compliant cytotoxicity assays (e.g., MTT or neutral red uptake) in human hepatoma (HepG2) or lung epithelial (A549) cell lines. Dose-response curves (0.1–100 µM) over 24–72 hours can identify IC₅₀ values. Concurrently, Ames tests (with/without metabolic activation) assess mutagenicity .

Advanced Research Questions

Q. How do computational methods aid in predicting the binding affinity of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene to biological targets like tubulin or viral proteases?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-protein interactions. For tubulin, use PDB ID 1SA0; for proteases, use HCV NS3/4A (PDB 1CU1). Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What strategies resolve contradictions in reported metabolic pathways for this compound across species?

- Methodological Answer : Cross-species microsomal incubations (human, rat, mouse) with LC-MS/MS metabolite profiling can identify interspecies variations. Isotope-labeled analogs (e.g., ¹³C-methyl) track metabolic fate. Compare results to in silico predictions from software like ADMET Predictor™ .

Q. How can isotopic labeling elucidate the environmental degradation pathways of this compound in soil and water systems?

- Methodological Answer : Use ¹⁴C-labeled analogs in OECD 307 (soil) and 308 (water-sediment) biodegradation tests. Monitor mineralization (¹⁴CO₂ evolution) and extract transformation products via SPE-LC-HRMS. QSAR models predict persistence and bioaccumulation potential .

Q. What advanced spectroscopic techniques differentiate stereoisomers of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene?

- Methodological Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers. Vibrational circular dichroism (VCD) and X-ray crystallography provide absolute configuration confirmation. Dynamic NMR (DNMR) at variable temperatures assesses conformational exchange .

Q. How does substituent variation on the naphthalene core impact the compound’s inhibitory activity against cytochrome P450 enzymes?

- Methodological Answer : Synthesize analogs with substituents at positions 2, 4, and 7. Test inhibition of CYP3A4 and CYP2D6 using fluorogenic Vivid® substrates. Molecular dynamics simulations correlate steric/electronic parameters (Hammett σ, Taft Es) with IC₅₀ shifts .

Data Gaps and Future Directions

- Conflicting Data : Discrepancies in metabolic stability (e.g., hepatic vs. renal clearance) require cross-laboratory validation using standardized protocols .

- Unreported Parameters : Limited data on photodegradation quantum yields and soil adsorption coefficients (Koc) necessitate EPA-compliant environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.